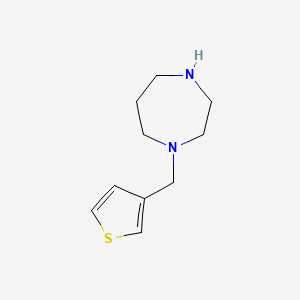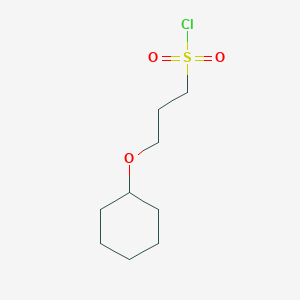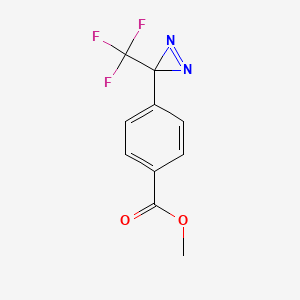
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one is an organic compound with a unique structure that combines a tetrahydronaphthalene moiety with a propenone group
Méthodes De Préparation
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one typically involves the reaction of 1-tetralone with propenal (acrolein) under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalysts to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitrating agents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the synthesis of bioactive molecules that can interact with biological targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents with improved efficacy and reduced toxicity.
Mécanisme D'action
The mechanism of action of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its propenone group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and selectivity towards certain biological targets, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-Naphthalenol, 1,2,3,4-tetrahydro-: This compound shares the tetrahydronaphthalene core but differs in having a hydroxyl group instead of the propenone group.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound has an amine group attached to the tetrahydronaphthalene ring, leading to distinct chemical behavior and applications.
4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: This compound features a similar propenone group but with additional methyl substitutions, affecting its chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14O |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H14O/c1-2-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2 |
Clé InChI |
RATWUDNRSNCNFS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1CCCC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)







![1,7-Diazaspiro[4.5]decan-2-onehydrochloride](/img/structure/B13621884.png)





